3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-12-5-7-13(8-6-12)26(23,24)10-9-17(22)21-18-15(11-20)14-3-1-2-4-16(14)25-18/h5-8H,1-4,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCABJVKYVRDRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide , with a CAS number of 941987-89-9, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.0 g/mol. The structure features a sulfonamide group and a cyano-substituted tetrahydrobenzo[b]thiophene moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of sulfonamide compounds often demonstrate significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action may involve the induction of apoptosis and cell cycle arrest at specific phases .
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. The study utilized flow cytometry to assess apoptosis markers and found significant increases in early and late apoptotic cells upon treatment with these compounds.
Case Study 2: Antimicrobial Screening
In another investigation, a series of sulfonamide derivatives were screened for antimicrobial activity using the disc diffusion method. Compounds similar to this compound demonstrated zones of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety likely interacts with active sites of target enzymes, disrupting their function.
- Induction of Apoptosis : Evidence from flow cytometry suggests that treatment leads to increased levels of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2.
Comparison with Similar Compounds
Structural and Functional Differences
The compound differs from analogs primarily in its sulfonyl-propanamide substituent. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogs
Q & A
Q. What are the key synthetic strategies for preparing 3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols. A critical precursor is the 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, which undergoes acylation with activated sulfonylpropanamide derivatives. Key steps include:
- Regioselective coupling : Use of chlorinated sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
- One-pot reactions : Employ mild bases like triethylamine to enhance efficiency .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2:1 acylating agent:amine) to compensate for steric hindrance from the tetrahydrobenzo[b]thiophene core .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm regiochemistry of the sulfonyl and cyano groups. Deuterated DMSO is ideal for resolving aromatic protons .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, cyano C≡N at ~2200 cm) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via HPLC.
- Light sensitivity : Expose to UV (254 nm) and visible light; use amber vials if photodegradation is observed .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across different cancer cell lines?
- Methodological Answer :
- Standardized assays : Use the NCI-60 panel or consistent cell lines (e.g., MCF-7, SF-268) with matched passage numbers .
- Orthogonal validation : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target inhibition, e.g., EGFR/HER2 pathways) .
- Dose-response normalization : Report IC values with 95% confidence intervals to account for variability .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency against kinase targets?
- Methodological Answer :
- Core modifications : Replace the tetrahydrobenzo[b]thiophene with bicyclic analogs (e.g., pyridine-fused rings) to enhance binding affinity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) on the 4-chlorophenyl ring to modulate sulfonyl group reactivity .
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with ATP-binding pockets of kinases .
Q. What experimental approaches validate the compound’s mechanism of action in vivo?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models via LC-MS/MS .
- Xenograft models : Use athymic mice with tumor volumes monitored weekly. Pair with immunohistochemistry to assess target engagement (e.g., phosphorylated EGFR reduction) .
- Off-target screening : Test against CYP450 isoforms to rule out metabolic interference .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in vivo .
- Metabolite profiling : Identify active/inactive metabolites via liver microsome assays .
- Dosing regimen adjustment : Test fractionated vs. single-dose protocols to mitigate toxicity .
Methodological Tools and Workflows
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
